2-Chlorooctane

描述

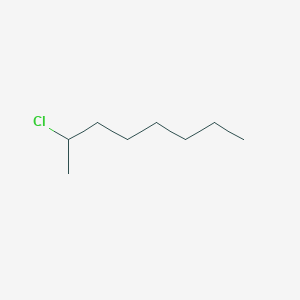

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDCIIMOALDWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870732 | |

| Record name | Octane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Acros Organics MSDS] | |

| Record name | Octane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.37 [mmHg] | |

| Record name | 2-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-61-5 | |

| Record name | 2-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H8W4Y2ETW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations of 2 Chlorooctane

Elucidation of Enantiomeric Forms and Chiral Purity

The presence of a chiral center in 2-Chlorooctane gives rise to two non-superimposable mirror-image isomers, known as enantiomers. ontosight.ailibretexts.org These enantiomers are designated as (R)-(-)-2-Chlorooctane and (S)-(+)-2-Chlorooctane, based on their absolute configuration and observed optical rotation. nih.govncats.io A mixture containing equal amounts of both enantiomers is termed a racemic mixture. libretexts.orgalmerja.com The separation of a racemic mixture into its individual enantiomers is referred to as resolution. libretexts.orgalmerja.com

Configurational Isomerism at the Chiral Center (C2)

The C2 carbon in this compound is bonded to four distinct groups: a hydrogen atom, a chlorine atom, a methyl group (-CH₃), and a hexyl group (-C₆H₁₃). almerja.com This substitution pattern fulfills the requirement for a chiral center, making the molecule chiral. The two possible spatial arrangements of these four groups around the C2 carbon define the two enantiomers. These configurations are assigned as (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules, which are based on the atomic numbers of the atoms directly bonded to the chiral center. ontosight.ailibretexts.org

Methodologies for Chiral Resolution and Enantiomeric Enrichment

Separating the enantiomers of this compound or enriching a mixture in one enantiomer is crucial for various applications, particularly in the synthesis of stereochemically pure compounds. Several methodologies have been developed for this purpose.

Spontaneous resolution is a method where a racemic mixture crystallizes into separate crystals of the individual enantiomers. This technique, first demonstrated by Pasteur, is applicable when the enantiomers themselves form enantiomorphous crystals. ggu.ac.in While not universally applicable, some compounds can be resolved through the formation of inclusion complexes, such as clathrates. ggu.ac.inarchive.org

Urea (B33335) is known to crystallize in a helical structure, forming channels that can include guest molecules. gla.ac.uk Although urea itself is achiral, its crystal lattice can be enantiomorphic (left-handed or right-handed spirals). archive.orggla.ac.uk Schlenk demonstrated that this compound could form inclusion complexes with urea. ggu.ac.in During fractional crystallization of a mixture of this compound and urea, the two enantiomers of this compound can be preferentially included in the different enantiomorphic urea crystal lattices, leading to a partial resolution. ggu.ac.inarchive.org This process results in urea inclusion complexes enriched in either (+)-2-Chlorooctane or (-)-2-Chlorooctane. ggu.ac.in

Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), employing chiral stationary phases (CSPs) are powerful methods for separating enantiomers. wikipedia.orgmdpi.comnih.gov CSPs are designed to interact differently with each enantiomer, leading to differential retention times and thus separation. mdpi.comnih.gov

Spectroscopic Analysis for Absolute Configuration Determination

Determining the absolute configuration (R or S) of a chiral molecule is essential for understanding its properties and behavior. Spectroscopic methods play a crucial role in this determination, especially when crystallographic data is unavailable. numberanalytics.comsioc-journal.cn

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are particularly valuable for studying chiral molecules and determining their absolute configuration. numberanalytics.comsioc-journal.cnnih.govnist.gov These methods probe the differential interaction of chiral substances with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the specific rotation of plane-polarized light by a chiral substance as a function of wavelength. ubc.cawikipedia.orgbiologic.net Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral substance, typically in the ultraviolet or visible regions. ubc.cawikipedia.orgbiologic.netoup.com CD is observed at wavelengths where the substance absorbs light, while optical rotation occurs at all wavelengths. ubc.ca

CD and ORD spectra are closely related and can often be interconverted through mathematical relationships (Kramers-Kronig transformation). biologic.net The shape and sign of the Cotton effect (the characteristic change in optical rotation or differential absorption near an absorption band) in CD and ORD spectra can provide information about the absolute configuration of the chiral center. ubc.cabiologic.net Theoretical calculations, often using quantum chemical methods, are frequently used in conjunction with experimental CD and ORD data to determine absolute configurations. nih.govresearchgate.netacs.org While specific experimental CD or ORD data for this compound were not prominently featured in the search results, these techniques are broadly applicable to chiral molecules like this compound for absolute configuration assignment. Studies on similar chiral chloroalkanes, such as 2-Chlorobutane (B165301), demonstrate the application of these spectroscopic methods and computational approaches in understanding their chiroptical properties and absolute configurations. nih.govresearchgate.netacs.org

Computational Approaches to Stereochemistry

Computational methods provide powerful tools for exploring the stereochemistry of chiral molecules like this compound. These approaches allow for the prediction of molecular properties and the analysis of how structural variations and flexibility influence stereochemical outcomes.

Prediction of Chiroptical Properties via Quantum Chemical Calculations (e.g., DFT, Coupled Cluster Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Coupled Cluster (CC) methods, are widely used to predict the chiroptical properties of chiral molecules. These properties, such as optical rotation (OR) and electronic circular dichroism (ECD), arise from the differential interaction of chiral molecules with left and right circularly polarized light. vt.eduntnu.noacs.org

Theoretical prediction of optical rotation involves calculating the frequency-dependent electric dipole-magnetic dipole polarizability tensor. acs.org DFT methods, such as those employing the B3LYP functional, have been shown to provide substantially more accurate optical rotations compared to earlier Hartree-Fock methods and are considered a method of choice for stereochemical applications. acs.org Coupled Cluster methods are also highly regarded for their accuracy in predicting various molecular properties, including chiroptical responses. vt.eduntnu.no

Studies on smaller chiral chloroalkanes, such as (R)-2-chlorobutane, have demonstrated the application of both DFT and Coupled Cluster models to predict specific rotation and vacuum UV (VUV) absorption and circular dichroism spectra. acs.orgresearchgate.netnih.govacs.org These studies highlight that while DFT can provide reasonable comparisons to experimental data for some molecules, Coupled Cluster methods may offer better agreement, particularly for VUV absorption spectra. researchgate.netnih.gov The choice of basis set in these calculations is also critical, with diffuse functions having a significant impact on the computed values of optical rotation. vt.eduresearchgate.net

Conformational Analysis of Enantiomers

Conformational analysis is a critical step in the computational investigation of flexible chiral molecules like the enantiomers of this compound. It involves studying the energies of different spatial arrangements (conformers) that a molecule can adopt through rotation around single bonds. asianpubs.orgchemistrysteps.com For a molecule with several rotatable bonds, the number of possible conformations can be large, increasing quickly with the number of free rotation bonds. researchgate.net

Mechanistic Chemistry of 2 Chlorooctane Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the leaving group (chlorine in this case) by a nucleophile. 2-Chlorooctane, being a secondary alkyl halide, can undergo both SN1 and SN2 reactions, with the favored pathway depending on the reaction conditions. libretexts.orgyoutube.com

Impact of Substrate Structure on Reaction Selectivity

The structure of the alkyl halide significantly influences whether an SN1 or SN2 mechanism is favored. For secondary alkyl halides like this compound, both pathways are possible. libretexts.orgyoutube.com SN2 reactions are favored by less sterically hindered substrates, while SN1 reactions are favored by substrates that can form relatively stable carbocations. libretexts.orgmasterorganicchemistry.comlibretexts.orgfiveable.mechemistryhall.com The secondary nature of this compound presents a moderate level of steric hindrance around the carbon bearing the leaving group, making it less reactive in SN2 reactions compared to primary alkyl halides but more reactive than tertiary alkyl halides. libretexts.orglibretexts.orglibretexts.orgfiveable.memasterorganicchemistry.comlibretexts.org Conversely, the secondary carbocation formed during the SN1 pathway is less stable than a tertiary carbocation but more stable than a primary carbocation. masterorganicchemistry.combyjus.comchemicalnote.com

Table 1: Relative Reactivity of Alkyl Halides in SN1 and SN2 Reactions

| Alkyl Halide Type | SN1 Reactivity | SN2 Reactivity |

| Methyl | Very Low | Very High |

| Primary | Low | High |

| Secondary | Moderate | Moderate |

| Tertiary | Very High | Very Low |

Note: This table illustrates general trends; specific reactions may vary based on other factors.

Role of Nucleophile Strength and Steric Hindrance

The nature of the nucleophile plays a critical role in determining the favored substitution pathway for secondary alkyl halides. Strong nucleophiles favor the SN2 mechanism because they can effectively attack the electrophilic carbon and displace the leaving group in a single concerted step. libretexts.orgmasterorganicchemistry.combyjus.comlibretexts.orgnumberanalytics.comyoutube.comquora.com Weak nucleophiles, on the other hand, tend to favor the SN1 mechanism, where the rate-determining step is the formation of the carbocation, independent of the nucleophile concentration. libretexts.orgbyjus.comquora.com

Steric hindrance around the nucleophile also affects the reaction. Bulky nucleophiles may be less effective in SN2 reactions due to increased repulsion with the substituents around the electrophilic carbon. numberanalytics.com

Stereochemical Implications of Substitution Mechanisms (e.g., Inversion, Racemization)

When the carbon atom bearing the leaving group is a stereocenter, the stereochemical outcome of the substitution reaction provides insight into the mechanism. This compound can exist as enantiomers if the second carbon is a stereocenter.

SN2 reactions proceed with inversion of configuration at the stereocenter. libretexts.orgmasterorganicchemistry.comlibretexts.orgbyjus.comnumberanalytics.comchemistrysteps.com This is because the nucleophile attacks from the backside, opposite to the leaving group, causing the configuration of the carbon to flip, similar to an umbrella turning inside out in the wind. masterorganicchemistry.comlibretexts.orgnumberanalytics.com This phenomenon is known as Walden inversion. masterorganicchemistry.combyjus.com

SN1 reactions, which involve a planar carbocation intermediate, typically result in racemization if the leaving group is attached to a stereocenter. libretexts.orgbyjus.comchemicalnote.compatsnap.commasterorganicchemistry.comyoutube.com The nucleophile can attack the planar carbocation from either face with approximately equal probability, leading to a nearly equal mixture of both enantiomers (a racemic mixture). byjus.comchemicalnote.commasterorganicchemistry.comyoutube.com

Elimination Reaction Pathways (E1 and E2)

Elimination reactions involve the removal of a leaving group and a beta-hydrogen to form an alkene. This compound can undergo both E1 and E2 elimination, often in competition with substitution reactions, particularly SN1 and SN2 respectively.

Influence of Base Strength and Temperature on Elimination Efficiency

Base strength is a primary factor in determining the favored elimination pathway. Strong bases favor the E2 mechanism, which is a concerted process where the base removes a beta-hydrogen simultaneously with the departure of the leaving group and the formation of the pi bond. masterorganicchemistry.comfiveable.melibretexts.orgquora.comlibretexts.org

Weak bases tend to favor the E1 mechanism, which is a stepwise process initiated by the departure of the leaving group to form a carbocation, followed by the removal of a beta-hydrogen by a weak base. masterorganicchemistry.comfiveable.melibretexts.orgmasterorganicchemistry.com

Temperature also plays a significant role in the competition between substitution and elimination, and between E1 and E2. Higher temperatures generally favor elimination reactions over substitution reactions. libretexts.orguomustansiriyah.edu.iqmasterorganicchemistry.comyoutube.com This is because elimination reactions typically have a higher activation energy and a more favorable change in entropy compared to substitution reactions. youtube.com For unimolecular reactions (SN1 and E1), increasing temperature favors E1 over SN1. masterorganicchemistry.comyoutube.comjove.com For reactions involving strong bases (SN2 and E2), increasing temperature favors E2 over SN2. quora.commasterorganicchemistry.com

Table 3: Influence of Base Strength and Temperature on Elimination Reactions

| Base Strength | Temperature | Favored Elimination Pathway | Competition with Substitution |

| Strong | High | E2 | SN2 (less favored) quora.commasterorganicchemistry.com |

| Strong | Low | E2/SN2 (depends on other factors) youtube.comquora.com | SN2 (more competitive) youtube.comquora.com |

| Weak | High | E1 | SN1 (less favored) masterorganicchemistry.comyoutube.comjove.com |

| Weak | Low | E1/SN1 (depends on other factors) masterorganicchemistry.comyoutube.comjove.com | SN1 (more competitive) masterorganicchemistry.comyoutube.comjove.com |

Regioselectivity in Alkene Product Formation (e.g., Saytzeff vs. Hofmann Rule)

Elimination reactions of this compound can potentially yield two different alkene products: oct-1-ene and oct-2-ene. The regioselectivity of this elimination, meaning which of these possible constitutional isomers is the major product, is often predicted by Saytzeff's rule or, in certain cases, the Hofmann rule.

Saytzeff's rule states that in a dehydrohalogenation reaction, the alkene product with the greater number of alkyl substituents on the double bond carbons will be the predominant product. bartleby.com This is typically the more stable alkene. For this compound, Saytzeff's rule predicts that oct-2-ene (which has two alkyl substituents on the double bond carbons) will be the major product compared to oct-1-ene (which has only one alkyl substituent). bartleby.comorganicmystery.com

The Hofmann rule, in contrast, predicts the formation of the less substituted alkene. bartleby.commasterorganicchemistry.com This rule is often followed when the reacting base is sterically hindered or when the leaving group is poor or charged, such as in the Hofmann elimination of quaternary ammonium (B1175870) salts. masterorganicchemistry.com While this compound with a good leaving group (chloride) typically follows Saytzeff's rule with strong, unhindered bases, using a bulky base could potentially favor the Hofmann product (oct-1-ene) due to steric hindrance during the removal of a beta-hydrogen. masterorganicchemistry.comlibretexts.orgksu.edu.sa

Studies examining the regioselectivity of elimination reactions of 2-chlorobutane (B165301) (a shorter chain analog) with various bases have shown that the nature of the transition state on the E2 spectrum influences regiochemistry, with E1cb-like reactions favoring the least-substituted alkene and E1-like reactions favoring the most-substituted alkene. nih.gov This suggests a similar principle would apply to this compound, where the character of the transition state, influenced by the base, dictates the major alkene isomer.

Stereospecificity of E2 Elimination Reactions

The E2 elimination reaction is a concerted process where the removal of a proton and the departure of the leaving group occur simultaneously in a single transition state. ksu.edu.sautexas.eduwikipedia.org A crucial stereochemical requirement for the E2 mechanism is that the hydrogen atom being removed and the leaving group must be in an anti-periplanar orientation relative to each other. utexas.eduamazonaws.commendelset.commasterorganicchemistry.com This means they must be on opposite sides of the C-C bond undergoing elimination and in the same plane. mendelset.com

This anti-periplanar requirement has significant implications for the stereochemistry of the resulting alkene. If the carbons involved in the elimination are stereocenters, the stereochemistry of the starting material will dictate the stereochemistry (E or Z) of the alkene product. mendelset.com For example, elimination from diastereomeric starting materials can lead to different alkene stereoisomers. mendelset.com While this compound itself has only one stereocenter at the C2 position, if it were substituted at a beta-carbon as well, the relative stereochemistry of the leaving group and the beta-hydrogen would determine the E or Z configuration of the resulting octene isomer in an E2 reaction.

Interplay and Competition between Substitution and Elimination Reactions

Secondary alkyl halides like this compound are particularly interesting because they can undergo all four major reaction pathways: SN1, SN2, E1, and E2. libretexts.orgcoconote.app The outcome of a reaction involving this compound and a nucleophile/base is often a mixture of substitution and elimination products, with the relative proportions determined by a delicate balance of reaction conditions. libretexts.orgcoconote.app

Factors Governing Product Distribution in Secondary Alkyl Halides

Several key factors influence whether substitution (SN1 or SN2) or elimination (E1 or E2) predominates, and which specific mechanism within those categories is favored for secondary alkyl halides like this compound. These factors include:

Strength and Bulk of the Nucleophile/Base: A strong, unhindered base/nucleophile favors bimolecular reactions (SN2 and E2). If the species is a strong base but a poor nucleophile (often due to steric bulk), E2 is favored over SN2. libretexts.orgcoconote.applumenlearning.commasterorganicchemistry.com A weak nucleophile/weak base favors unimolecular reactions (SN1 and E1), which proceed via a carbocation intermediate. libretexts.orgcoconote.applumenlearning.com

Solvent: Polar protic solvents stabilize carbocations and transition states involving charge separation, thus favoring SN1 and E1 reactions. coconote.applumenlearning.com Polar aprotic solvents, which are poor at solvating anions, enhance the reactivity of strong nucleophiles and favor SN2 reactions. coconote.applumenlearning.com

Temperature: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2). lumenlearning.com This is because elimination reactions increase the number of molecules (alkene + leaving group/base), leading to a larger increase in entropy, which is more significant at higher temperatures (ΔG = ΔH - TΔS).

Leaving Group Ability: A good leaving group (like chloride) is necessary for all four reaction types. amazonaws.comlumenlearning.com The better the leaving group, the faster the reaction rate for both substitution and elimination. ksu.edu.saamazonaws.combrainly.com

Substrate Structure: While this compound is a secondary halide, the degree of branching at the beta-carbons can influence the regiochemistry of elimination and the extent of steric hindrance for SN2 attack.

For secondary alkyl halides, strong bases/nucleophiles often lead to a mixture of SN2 and E2 products. libretexts.orgamazonaws.com Weak bases/nucleophiles in protic solvents typically result in a mixture of SN1 and E1 products, as both mechanisms share a common carbocation intermediate. libretexts.orgwikipedia.orgamazonaws.comcoconote.app Increasing the temperature in such cases favors E1 over SN1. libretexts.org

Experimental data on the reaction of this compound with aqueous NaOH in acetone (B3395972) shows that it can undergo both SN2 and SN1 reactions, leading to 2-octanol (B43104). doubtnut.com The observation of both inversion and racemization in the product alcohol suggests the involvement of both SN2 (inversion of configuration) and SN1 (racemization via a planar carbocation intermediate) pathways. doubtnut.com The larger percentage of inversion observed indicates that SN2 is the predominant pathway under these specific conditions, but a smaller percentage of racemization confirms the occurrence of some SN1 reaction. doubtnut.com

Here is a simplified table summarizing the typical favored pathways for secondary alkyl halides:

| Nucleophile/Base | Solvent | Temperature | Favored Pathway(s) |

| Strong, unhindered | Polar Aprotic | Low | SN2 |

| Strong, unhindered | Polar Protic | Moderate | SN2 + E2 |

| Strong, bulky | Any | Moderate/High | E2 |

| Weak | Polar Protic | Moderate | SN1 + E1 |

| Weak | Polar Protic | High | E1 > SN1 |

Other Mechanistic Pathways

While SN1, SN2, E1, and E2 are the primary reaction mechanisms for alkyl halides, other pathways can be relevant under specific conditions or in the presence of particular reagents.

Reductive Alkylation Mechanisms

Reductive alkylation typically refers to the formation of a new carbon-carbon bond where one of the carbon atoms is reduced during the process. In the context of alkyl halides, reductive alkylation can involve the reaction of an alkyl halide with a nucleophile or a carbon species under reducing conditions, often mediated by metals or electrochemical methods.

Recent research has explored transition metal-catalyzed reductive alkylation reactions of unactivated alkyl chlorides, including this compound, with conjugated alkenes to form C-C bonds. researchgate.net These reactions often proceed via radical intermediates. researchgate.net For example, cobalt-catalyzed electroreductive alkylation of unactivated alkyl chlorides with conjugated alkenes has been reported. researchgate.net This involves the activation of the alkyl chloride under electroreductive conditions, generating species that can then participate in C-C bond formation with the alkene. researchgate.net Nickel complexes have also been investigated as catalysts for such transformations involving this compound, although initial studies showed low conversion and product yields. researchgate.net

Another type of reductive alkylation is the reductive amination of carbonyl compounds, which involves the formation of a C-N bond. While not directly a reaction of this compound as a starting material in the typical sense, understanding reductive processes is relevant in broader organic synthesis. Reductive amination often involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to an amine. harvard.edu Alkyl halides can be involved in the alkylation of amines, but this often leads to overalkylation; reductive amination is a preferred route for selective alkylation of amines. harvard.edumasterorganicchemistry.com

In the context of this compound, reductive alkylation mechanisms would involve transforming the C-Cl bond and forming a new C-C or other bond under reducing conditions, potentially via radical or organometallic intermediates, as seen in some transition metal-catalyzed coupling reactions.

Advanced Synthetic Methodologies for 2 Chlorooctane and Analogous Structures

Stereoselective and Enantioselective Synthetic Routes

Achieving stereocontrol—the ability to produce a single stereoisomer of a chiral molecule—is a significant challenge in chemical synthesis. For a chiral molecule like 2-chlorooctane, which contains a stereocenter at the second carbon, enantioselective methods are crucial for accessing the pure (R)- or (S)-enantiomers.

Asymmetric chlorination involves the direct introduction of a chlorine atom to a prochiral substrate to create a chiral center with a preference for one enantiomer. While direct asymmetric chlorination of alkanes is challenging, significant progress has been made in the enantioselective chlorination of molecules containing activating functional groups, such as carbonyls. semanticscholar.orgmdpi.com

For instance, the asymmetric α-chlorination of β-ketoesters has been developed using chiral metal catalysts. semanticscholar.orgmdpi.comresearchgate.net These reactions proceed through the formation of a metal enolate, which is then attacked by an electrophilic chlorine source like N-chlorosuccinimide (NCS). The chiral ligand bound to the metal catalyst creates a chiral environment, directing the chlorinating agent to one face of the enolate, thus inducing enantioselectivity. mdpi.comresearchgate.net While not a direct synthesis of this compound, the resulting α-chloro-β-ketoesters are versatile intermediates that can be further transformed to obtain structures analogous to chiral this compound.

Key developments in this area include:

Lewis Acid Catalysis : Early work utilized catalysts like TiCl₂(TADDOLato) for the asymmetric chlorination of β-ketoesters. mdpi.com

Bisoxazoline-Copper Catalysis : This system, along with catalysts based on other metals like Ni, Co, Zn, Pd, and Fe, has proven effective for enantioselective chlorinations. mdpi.comnih.gov

Organocatalysis : Non-metal-based catalysts have also been successfully employed, offering an alternative to metal-catalyzed reactions. mdpi.com

A study demonstrated the use of a PyBidine-Zn(OAc)₂ complex for the asymmetric chlorination of α-benzyl-β-ketoesters with NCS, achieving up to 82% enantiomeric excess (ee). semanticscholar.orgmdpi.comresearchgate.net The proposed mechanism involves the formation of a zinc-enolate, which then reacts with the chlorine source. mdpi.com

Table 1: Examples of Catalysts in Asymmetric Chlorination of β-Ketoesters This table is interactive. Click on the headers to sort the data.

| Catalyst System | Metal | Chiral Ligand Type | Chlorine Source | Typical Substrate | Reference |

|---|---|---|---|---|---|

| TiCl₂(TADDOLato) | Titanium | TADDOL | NCS | β-Ketoester | mdpi.com |

| Bisoxazoline-Cu | Copper | Bisoxazoline | NCS | β-Ketoester | mdpi.com |

An alternative and widely applied strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an optically active compound that is temporarily attached to a non-chiral substrate. youtube.comyoutube.com This creates a chiral complex, which then directs subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recycled. youtube.com

In the context of synthesizing chiral alkyl chlorides, a non-chiral starting material could be coupled with a chiral auxiliary. researchgate.net For example, an asymmetric alkylation reaction can be performed where an enolate derived from an ester or imide bearing a chiral auxiliary reacts with a halogenating agent. researchgate.net Evans oxazolidinones are a well-known class of auxiliaries that have been successfully used in a wide range of asymmetric transformations, including alkylations, to produce chiral building blocks. researchgate.net

The synthesis of chiral compounds can also be controlled by catalysts without the need for stoichiometric auxiliaries. nih.gov For example, the synthesis of a challenging 2'-chloro-2'-fluoro substituted nucleoside intermediate was achieved through a diastereoselective electrophilic fluorination of an α-chloro carbonyl compound. nih.gov This highlights how catalyst control can precisely install halogens in a stereoselective manner.

Conversion Reactions of this compound

Alkyl halides like this compound are valuable synthetic intermediates because the chlorine atom can be readily replaced or used to form new carbon-carbon bonds. patsnap.comncert.nic.innumberanalytics.com

One of the most fundamental reactions of alkyl halides is nucleophilic substitution. ncert.nic.inutexas.edu In this reaction, a nucleophile—an electron-rich species—attacks the partially positive carbon atom bonded to the halogen, displacing the halogen as a halide ion. ncert.nic.inutexas.edu

The reaction of this compound with a cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a powerful method for forming 2-methyloctanenitrile. chemistrystudent.comchemguide.co.uk This reaction is significant because it extends the carbon chain by one carbon, which is a valuable transformation in multi-step syntheses. chemrevise.orgyoutube.com

The mechanism of this substitution can be either Sₙ2 (bimolecular) or Sₙ1 (unimolecular), depending on the structure of the alkyl halide and the reaction conditions. ncert.nic.in

Sₙ2 Mechanism : Involves a one-step process where the nucleophile attacks as the leaving group departs. This is typical for primary and less sterically hindered secondary halides like this compound. ncert.nic.inchemguide.co.uk

Sₙ1 Mechanism : Involves a two-step process with the formation of a carbocation intermediate. This is more common for tertiary halides. ncert.nic.in

For the reaction to favor nitrile formation, it is crucial to use an ethanolic solvent and heat the mixture under reflux. chemistrystudent.comchemguide.co.uk If water is present, the hydroxide (B78521) ion (OH⁻) can compete with the cyanide ion, leading to the formation of 2-octanol (B43104) as a byproduct. chemguide.co.uk

Table 2: Nucleophilic Substitution of this compound with Cyanide This table is interactive. Click on the headers to sort the data.

| Reactant | Reagent | Conditions | Product | Reaction Type |

|---|

Palladium-catalyzed cross-coupling reactions represent a revolutionary tool in organic synthesis for forming carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. youtube.comwikipedia.org The Suzuki-Miyaura coupling, or Suzuki reaction, is a prominent example that typically couples an organohalide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. wikipedia.orglibretexts.org

While these reactions are most common for aryl and vinyl halides, their application to less reactive alkyl halides, especially alkyl chlorides, has been a significant area of research. nih.govnih.gov The general catalytic cycle for a Suzuki coupling involves three key steps: youtube.comlibretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. youtube.comwikipedia.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the chloride. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The successful coupling of alkyl chlorides like this compound requires specialized catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands, which promote the challenging oxidative addition step and prevent side reactions. libretexts.org This reaction allows for the connection of the octyl chain to a wide variety of other organic fragments, providing access to a vast range of complex molecules. yonedalabs.com

Sustainable Approaches in Halide Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste and minimize the use of hazardous substances. patsnap.comnumberanalytics.com This has led to the development of more sustainable methods for preparing alkyl halides.

Traditional methods often involve toxic halogenating agents and produce significant waste. wikipedia.org Modern approaches focus on improving atom economy and employing catalytic processes. patsnap.comrsc.org

Catalytic Appel Reaction : The classic Appel reaction converts alcohols to alkyl chlorides using triphenylphosphine (B44618) and carbon tetrachloride, the latter of which is now restricted. wikipedia.org More sustainable versions have been developed that use a catalytic amount of the phosphine reagent, which is regenerated in the reaction cycle. wikipedia.org

Deformylative Halogenation : This method transforms readily available aldehydes into alkyl halides. researchgate.netnih.gov One innovative strategy uses visible-light photoredox catalysis to generate an alkyl radical from a 1,4-dihydropyridine (B1200194) (DHP) derived from the aldehyde, which then couples with a halogen radical from an inexpensive salt like NaBr or HCl. nih.gov This process operates under mild conditions and exhibits excellent functional group tolerance. researchgate.netnih.gov

Bio-based Alternatives and Greener Solvents : Research is also exploring the use of bio-based starting materials and replacing traditional volatile organic solvents with more environmentally benign alternatives like ionic liquids. patsnap.com

These sustainable approaches not only reduce the environmental impact of chemical manufacturing but also often lead to more efficient and cost-effective synthetic routes. patsnap.com

Alternative Chlorination Reagents and Methodologies

Conventional free-radical chlorination of alkanes like octane (B31449) using molecular chlorine (Cl₂) and UV light or heat is often plagued by a lack of selectivity, leading to a mixture of isomeric monochlorinated and polychlorinated products. libretexts.org To address this, researchers have developed alternative reagents and methodologies that offer improved control over the chlorination process.

One alternative is the use of sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator , such as a peroxide. libretexts.org This method proceeds via a radical-chain mechanism. While it can serve as a substitute for gaseous chlorine, it often produces a similar mixture of alkyl chloride isomers as traditional chlorination. libretexts.org

A notable strategy to enhance selectivity in chlorination involves conducting the reaction in a solvent containing benzene (B151609) or other arenes . These aromatic compounds form weak complexes with chlorine atoms, which moderates their reactivity. This increased selectivity makes the chlorine atom behave more like a bromine atom, favoring abstraction of hydrogen from secondary carbons over primary ones. libretexts.org

More recently, N-chloroamides have emerged as highly selective reagents for the site-selective chlorination of aliphatic C-H bonds under photochemical conditions. nih.gov These reagents can achieve chlorination with high regioselectivity, dictated by both steric and electronic factors within the substrate. This allows for the targeted chlorination of complex molecules, a significant advantage over less discriminate methods. nih.gov

Furthermore, transition metal-catalyzed C-H chlorination represents a frontier in selective alkane functionalization. For instance, manganese porphyrin complexes have been investigated as catalysts for alkane chlorination. nih.govresearchgate.net These biomimetic systems can offer unique selectivities but may also face challenges such as the potential for over-reaction to form dichlorinated products. nih.gov The development of these catalytic systems is a key area of research aimed at achieving precise control over the position of chlorination in alkanes. researchgate.net

Table 1: Comparison of Alternative Chlorination Methodologies

| Methodology | Reagent(s) | Conditions | Key Advantages | Limitations |

| Sulfuryl Chloride Chlorination | SO₂Cl₂, Radical Initiator (e.g., Peroxide) | Thermal or Photochemical | Avoids use of gaseous Cl₂ | Often yields a mixture of isomers, similar to traditional chlorination. libretexts.org |

| Arene-Mediated Chlorination | Cl₂, Benzene (solvent) | Standard chlorination conditions | Increased selectivity for secondary C-H bonds. libretexts.org | Requires the use of an aromatic solvent. |

| N-Chloroamide Chlorination | N-chloroamides | Photochemical (e.g., UV light) | High site-selectivity based on steric and electronic factors. nih.gov | Reagent may need to be synthesized; demonstrated on complex substrates. |

| Transition Metal Catalysis | e.g., Mn-porphyrin complex, Chlorine source | Catalytic | Potential for high regioselectivity. nih.govresearchgate.net | Catalyst synthesis can be complex; potential for side reactions like dichlorination. nih.gov |

Electrosynthesis of Organozinc Halides as Intermediates

Organozinc halides are valuable intermediates in organic synthesis, notably for their use in carbon-carbon bond-forming reactions such as the Negishi coupling. The electrochemical synthesis of these reagents from alkyl halides offers a direct and efficient alternative to traditional methods that often require highly reactive metals.

The core of this methodology is the electrochemical reduction of an alkyl halide at a sacrificial zinc anode . organic-chemistry.orgacs.org This process is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA). organic-chemistry.org The direct insertion of zinc into the carbon-halogen bond of unactivated alkyl chlorides can be challenging. To facilitate this, activating agents are often employed.

A common and effective activating agent is a catalytic amount of iodine . organic-chemistry.org Iodine is believed to activate the zinc metal surface and may also facilitate the conversion of the alkyl chloride to the more reactive alkyl iodide in situ. The addition of a bromide salt can also promote the reaction of alkyl chlorides. organic-chemistry.org Other activating agents that have been explored include trimethylsilyl (B98337) chloride (TMSCl). nih.gov

The electrosynthesis is typically carried out in an electrochemical cell, which can be undivided, containing a sacrificial zinc anode and an inert cathode (e.g., stainless steel or nickel). acs.org The organozinc reagent is generated in the solution and can be used directly in a subsequent coupling reaction, often catalyzed by a nickel or palladium complex. organic-chemistry.orgacs.org This electrochemical approach is compatible with a variety of functional groups, making it a versatile method for the preparation of functionalized organozinc reagents.

For secondary alkyl halides like this compound, the formation of the corresponding secondary alkylzinc halide can be achieved, which can then be used in cross-coupling reactions. The development of specific ligands, such as CPhos, has been shown to improve the efficiency of the subsequent Negishi coupling of secondary alkylzinc halides by promoting the desired reductive elimination over competing side reactions like β-hydride elimination. mit.edu

Table 2: General Conditions for Electrosynthesis of Alkylzinc Halides

| Parameter | Description | Typical Values/Reagents | Purpose |

| Anode | Sacrificial Metal | Zinc (dust, powder, granules, or shot) | Source of zinc for the organozinc reagent. organic-chemistry.org |

| Cathode | Inert Electrode | Stainless Steel, Nickel | Site of reduction. acs.org |

| Solvent | Polar Aprotic | DMF, DMA, THF | To dissolve the electrolyte and reactants. organic-chemistry.orgnih.gov |

| Substrate | Alkyl Halide | Alkyl chloride, Alkyl bromide | Precursor to the organozinc reagent. |

| Activating Agent | Catalyst | Iodine (catalytic), TMSCl, 1,2-dibromoethane | To activate the zinc surface and facilitate the reaction. organic-chemistry.orgnih.govnih.gov |

| Additive | Salt | Lithium Chloride | Can enhance the reactivity and solubility of the organozinc species. nih.gov |

| Temperature | Reaction Temperature | Room temperature to elevated temperatures (e.g., 70-80 °C) | To control the reaction rate. acs.orgnih.gov |

Computational Chemistry in 2 Chlorooctane Research

Electronic Structure Calculations for Molecular Understanding

Understanding the electronic structure of 2-chlorooctane is fundamental to predicting its chemical behavior. Computational quantum chemistry offers a suite of methods to probe the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of this compound. aps.org DFT methods are used to determine the ground-state electronic properties by calculating the electron density, from which the energy and other properties can be derived. jussieu.fr For this compound, this involves calculating its molecular orbitals, electrostatic potential, and partial atomic charges. These calculations help in identifying the most electron-rich and electron-deficient sites, which are crucial for predicting reactivity. For instance, the carbon atom bonded to the chlorine atom is electrophilic, while the chlorine atom is nucleophilic.

| Property/Application | Information Gained | Relevance to this compound |

|---|---|---|

| Ground State Geometry | Optimized molecular structure, bond lengths, and angles. | Provides the most stable three-dimensional conformation. |

| Molecular Orbitals (HOMO/LUMO) | Energy and shape of frontier orbitals. | Identifies sites for nucleophilic/electrophilic attack. |

| Electron Density & Electrostatic Potential | Distribution of charge within the molecule. | Highlights reactive centers and predicts intermolecular interactions. |

| Reaction Energetics | Enthalpies (ΔH) and Gibbs free energies (ΔG) of reaction. | Determines the thermodynamic favorability of reactions like substitution or elimination. |

While DFT is a powerful tool, high-accuracy ab initio methods are employed when a more precise understanding of electronic correlation is required. arxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are derived directly from first principles without the empirical parameterization often found in DFT. aps.orgmit.edu Electronic correlation refers to the interaction and correlated motion of electrons, which is not perfectly captured by methods that treat electrons independently in an average field.

For a molecule like this compound, strong electron correlation is not as dominant as in systems with extensive delocalization or transition metals. umn.edu However, for accurate calculations of properties like reaction barrier heights or weak intermolecular interactions, high-level ab initio methods are invaluable. nih.gov For example, the Coupled-Cluster with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to provide results that are very close to experimental values. mit.edu These methods have been used to refine energies for reactants, products, and transition states in various chemical reactions, leading to improved accuracy for barrier heights and reaction enthalpies over standard DFT calculations. nih.gov In a study of thorium complexes, CASPT2, a multi-reference ab initio method, was used to accurately describe the ground and excited electronic states, highlighting the power of these methods in complex systems. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing a dynamic picture of the transformation from reactants to products.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. purdue.edu Computational methods allow for the precise location of the TS geometry and the calculation of its energy. This is achieved by searching for a first-order saddle point on the potential energy surface.

For reactions of this compound, such as the E2 elimination with a base, computational modeling can trace the entire reaction pathway. sciepub.com The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated directly. purdue.edu This value is critical for determining the reaction rate. A computational study on the E2 elimination of the analogous 2-bromopropane (B125204) showed how the geometry changes along the reaction path, with the C-H bond breaking and the C-C double bond forming simultaneously as the bromide ion departs. sciepub.com Similar calculations for this compound would elucidate the concerted mechanism of its elimination reactions. DFT and ab initio methods can provide highly accurate activation energies, which can then be used in kinetic models. nih.govrsc.org

| Step | Description | Computational Method |

|---|---|---|

| 1. Reactant/Product Optimization | Find the lowest energy structures of the starting materials and final products. | DFT (e.g., B3LYP) or HF |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar TS search algorithms. |

| 3. Frequency Calculation | Confirm the nature of the stationary points. Reactants/products have all real frequencies; the TS has exactly one imaginary frequency. | DFT or HF |

| 4. Energy Calculation | Compute the electronic energies (with zero-point vibrational energy corrections) of all species. | High-level DFT or CCSD(T) for accuracy. nih.gov |

| 5. Activation Energy (Ea) Calculation | Calculate the difference in energy between the transition state and the reactants. | Ea = E(TS) - E(Reactants) |

Reactions are typically carried out in a solvent, which can have a significant impact on reaction dynamics and energetics. Solvation models are computational methods used to account for the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. youtube.com This approach is efficient and captures the bulk electrostatic effects of the solvent.

For reactions of this compound, the choice of solvent is critical. For example, polar protic solvents stabilize the charged transition state of an SN1 reaction, increasing the reaction rate, whereas polar aprotic solvents are preferred for SN2 reactions. cbseacademic.nic.in Computational studies using solvation models can quantify these effects. By performing calculations in the gas phase and with a solvation model, one can dissect the intrinsic reactivity of the molecule from the influence of the solvent environment. These models are crucial for accurately predicting reaction rates and mechanisms in solution, making the computational results more comparable to real-world experimental conditions. youtube.com

Predictive Modeling for Stereochemical Outcomes

Given that this compound is a chiral molecule, its reactions often have important stereochemical consequences. For example, an SN2 reaction proceeds with inversion of stereochemistry at the chiral center, while an SN1 reaction leads to a racemic mixture. Computational models can be used to predict these stereochemical outcomes.

By meticulously modeling the transition states for different stereochemical pathways, it is possible to determine which is energetically favored. For instance, in an E2 reaction, the anti-periplanar arrangement of the abstracted proton and the leaving group is generally preferred, and computational modeling can confirm the energy penalty of a syn-periplanar transition state.

Recent advancements in machine learning and computational chemistry have led to the development of models specifically trained to predict reaction outcomes, including stereoselectivity. arxiv.org These models are benchmarked against datasets of known reactions to evaluate their accuracy. A study comparing different predictive models found that some architectures, like the Molecular Transformer (MT), show a significant advantage in correctly predicting stereoselective transformations over others. arxiv.org Such predictive tools are becoming increasingly important in synthetic planning, allowing chemists to forecast the stereochemical outcome of a reaction involving chiral molecules like this compound before running it in the lab.

Analytical Techniques for Mechanistic and Product Characterization

Chromatographic Separations for Quantitative and Qualitative Analysis

Chromatographic methods are widely employed to separate components within a mixture, allowing for both their identification (qualitative analysis) and the determination of their relative amounts (quantitative analysis).

Gas Chromatography (GC-FID) for Product Mixtures and Kinetic Studies

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a powerful technique for analyzing volatile organic compounds like 2-chlorooctane and its reaction products. GC-FID provides excellent separation of components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The FID detector is sensitive to organic compounds, making it suitable for quantifying the separated analytes.

GC-FID is frequently used in kinetic studies to monitor the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction rates and orders. For instance, GC-FID has been utilized in studies investigating the kinetics of reactions involving chlorinated hydrocarbons, providing data on concentration changes during the reaction nih.govresearchgate.netconicet.gov.ar. The analysis of reaction mixtures by gas chromatography can identify the various chlorinated products formed upenn.edu. In one study, this compound was identified among thermal decomposition products using GC-MS, a technique that combines the separation power of GC with the identification capabilities of Mass Spectrometry koreascience.kr. GC analysis of 2-halohydrocarbon enantiomers, which would include chiral this compound, can be performed using specialized chiral columns with FID detection sigmaaldrich.com. The NIST WebBook provides gas chromatography data for this compound, including Kovats retention indices on different columns, which are valuable for identification purposes nist.gov.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective technique commonly used in organic synthesis laboratories to monitor the progress of a reaction libretexts.orgwsu.edu. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, chemists can observe the consumption of starting material and the formation of product(s) libretexts.org.

TLC can provide quick qualitative information about the purity of a sample libretexts.org. For monitoring a reaction, samples of the limiting reactant, the co-spot (reactant and reaction mixture), and the reaction mixture itself are typically spotted on the plate libretexts.org. The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate that the reaction is progressing libretexts.org. Visualization is often done using UV light or staining agents like potassium permanganate (B83412) solution wsu.edursc.org. While not specifically detailed for this compound reactions in the provided snippets, TLC's general application in monitoring the conversion of a starting material (like an alcohol) to a chlorinated product (like 2-chlorobutane (B165301), a related compound) is a common practice chegg.com. TLC can also be coupled with mass spectrometry (TLC/CMS) for direct identification of spots on the plate interchim.comshoko-sc.co.jp.

Size Exclusion Chromatography (SEC) in Polymer Modification Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique used primarily to separate molecules based on their hydrodynamic volume, which generally correlates with molecular weight. SEC is a standard method for determining the molecular weight distribution of polymers researchgate.net.

While the direct application of SEC to this compound itself is not a primary use as it is a small molecule, SEC is relevant in studies where this compound might be involved in the modification or synthesis of polymers. For example, if this compound were used as a monomer in a polymerization reaction or in a post-polymerization modification, SEC would be crucial for characterizing the resulting polymer's molecular weight properties researchgate.netchromatographyonline.comrsc.org. SEC can be coupled with various detectors, such as multi-angle laser light scattering (MALLS), refractive index detectors, or viscometers, to obtain detailed information about polymer size, branching, and molecular weight averages researchgate.netchromatographyonline.com. The challenge in SEC analysis of some polymers, like cationic polymers, can be interactions with the column packing, which may require specific column types or mobile phase conditions chromatographyonline.com. SEC is also used as a dimension in two-dimensional chromatography for a more comprehensive characterization of complex polymer mixtures researchgate.net.

Spectroscopic Characterization

Spectroscopic techniques provide information about the structure, functional groups, and electronic properties of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the different types of hydrogen and carbon atoms in a molecule and their connectivity.

For this compound, NMR spectroscopy can confirm its structure and purity. PubChem provides access to ¹H and ¹³C NMR spectra for this compound nih.gov. Related compounds like 2-chlorobutane have been studied using ¹H NMR, and the spectra show distinct signals corresponding to protons in different chemical environments, with splitting patterns providing information about neighboring protons docbrown.infochemicalbook.com. The integrated signal areas in ¹H NMR spectra are proportional to the number of protons in each environment docbrown.info. NMR is also used to determine the yield of a reaction product, such as this compound, in a crude reaction mixture rsc.org. In the context of polymer analysis, ¹H NMR has been used to characterize chlorinated paraffins, with 2-chlorobutane serving as a model spectrum to help determine chemical shifts of specific groups researchgate.net. Two-dimensional NMR techniques like HSQC can provide further structural confirmation researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at characteristic frequencies, producing a unique spectrum.

FTIR spectroscopy can be used to confirm the presence of the C-Cl bond and other functional groups in this compound. FTIR spectra for this compound are available from sources like PubChem and the NIST WebBook nih.govnist.gov. These spectra show characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule. FTIR spectra can be obtained using various techniques, including transmission and Attenuated Total Reflectance (ATR) rsc.orgnih.gov. ATR-IR is particularly useful for analyzing neat samples rsc.orgnih.gov. FTIR spectroscopy has also been applied to analyze related chlorinated compounds like 2-chlorobutane spectrabase.comchemicalbook.com.

Electrochemical Methods

Cyclic Voltammetry (CV) for C-Cl Bond Activation and Redox Behavior

Cyclic Voltammetry (CV) is a widely employed electrochemical technique used to investigate the redox behavior of electroactive species and to gain insights into the mechanisms of electron transfer reactions mtxlabsglobal.comlibretexts.org. The technique involves sweeping the potential of a working electrode linearly with time in both forward and reverse directions while measuring the resulting current libretexts.orgtek.com. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information regarding oxidation and reduction potentials, reaction kinetics, and the presence of intermediates mtxlabsglobal.comlibretexts.orgmaciassensors.com.

The electrochemical reduction of alkyl chlorides, including secondary alkyl chlorides like this compound, typically involves the cleavage of the carbon-chlorine bond. However, unactivated alkyl chlorides generally exhibit very negative reduction potentials, making their direct electrochemical reduction challenging d-nb.infonih.gov. This inherent inertness often necessitates the use of catalysts or specific reaction conditions to facilitate C-Cl bond activation researchgate.netresearchgate.netchemrxiv.org.

CV studies have been instrumental in understanding the electrochemical activation of the C-Cl bond in alkyl halides. For instance, research exploring the electroreductive carboxylation of unactivated alkyl chlorides utilizing a nickel catalyst employed CV to probe the electrochemical behavior of the reactants and the catalyst chemrxiv.org. While this study primarily focused on phenylethyl chloride, it highlights the application of CV in this field. Another study investigating the direct reduction of alkyl monohalides, including secondary halides like 2-halohexane, at a silver cathode utilized cyclic voltammetry to examine their electrochemical behavior researchgate.net. This work suggested that CV can reveal information about phenomena such as adsorption during the reduction process researchgate.net.

More specifically concerning this compound, a study on cobalt-catalyzed electroreductive alkylation used this compound as a template substrate and conducted CV studies to investigate the mechanism of C-Cl bond activation researchgate.net. The CV measurements of the cobalt catalyst in the presence of this compound showed a new cathodic wave with an onset potential of approximately -2.1 V versus Fc/Fc+ researchgate.net. This observation indicated a reaction occurring between the reduced form of the catalyst and this compound, leading to the activation of the C-Cl bond researchgate.net. The study further suggested that the mechanism of C-Cl bond activation could change depending on the supporting electrolyte used researchgate.net.

The cathodic peaks observed in cyclic voltammograms correspond to reduction processes. For alkyl halides, a cathodic peak can be indicative of the one- or two-electron reduction leading to the cleavage of the C-Cl bond and the formation of alkyl radicals or carbanions, respectively mdpi.com. The potential at which this peak occurs provides a measure of the ease of reduction of the C-Cl bond under the given experimental conditions. The shape and characteristics of the CV curve can also provide clues about the reversibility or irreversibility of the electron transfer process and subsequent chemical reactions, such as the fate of the generated alkyl radical or carbanion libretexts.orgmaciassensors.com.

While specific, detailed CV data solely for the reduction of isolated this compound across various conditions may not be extensively reported in readily available snippets, the studies cited demonstrate the utility of CV in:

Determining the reduction potentials associated with C-Cl bond cleavage.

Identifying catalytic effects on the activation of the C-Cl bond researchgate.netresearchgate.net.

Investigating the mechanism of electron transfer and subsequent chemical steps researchgate.netasianpubs.org.

Providing evidence for the formation of intermediate species, such as alkyl radicals d-nb.info.

Environmental Transformation and Degradation Pathways of Chlorinated Alkanes

Abiotic Degradation Mechanisms

Abiotic degradation refers to the transformation of chemicals in the absence of biological activity. For chlorinated alkanes, key abiotic pathways include photochemical transformation and hydrolytic dehalogenation.

Photochemical Transformation and Kinetics

Photochemical transformation involves the degradation of compounds through direct or indirect interaction with sunlight or other forms of light. For chlorinated alkanes, direct photolysis in the environment is generally considered slow due to their limited absorption of light in the environmentally relevant solar spectrum. However, indirect photolysis, mediated by photosensitizers or reactive species generated by light (such as hydroxyl radicals), can play a role in their degradation.

Studies on the photochemical degradation of chlorinated paraffins, which are mixtures of chlorinated alkanes, have shown that they can undergo degradation under UV irradiation, particularly in the presence of hydrogen peroxide. researchgate.netcapes.gov.br For instance, 1-chlorodecane, a short-chain chlorinated paraffin, was found to undergo complete photochemical degradation within 120 minutes under UV irradiation, with hydroxyl radicals identified as the main reactive species. researchgate.netnih.gov The proposed mechanism involves the excitation and photo-ionization of the chlorinated alkane under UV light, leading to the release of chloride radicals which can then generate hydroxyl radicals in water. nih.gov These hydroxyl radicals can initiate degradation primarily through hydrogen abstraction. nih.gov

While specific kinetic data for the photochemical transformation of 2-chlorooctane is limited in the provided sources, studies on similar chlorinated alkanes like 1-chlorooctane (B87089) estimate an atmospheric half-life of about 2 days based on the reaction with photochemically-produced hydroxyl radicals. nih.govguidechem.com This suggests that photochemical processes, particularly in the atmosphere, can contribute to the removal of volatile chlorinated alkanes.

Hydrolytic Dehalogenation Pathways

Hydrolytic dehalogenation involves the reaction of a halogenated compound with water, leading to the replacement of the halogen atom with a hydroxyl group and the release of a halide ion. This process can occur through nucleophilic substitution reactions. vaia.com For chlorinated alkanes, hydrolysis in natural waters is generally a slow process, although it can be slightly faster under basic conditions. core.ac.uknih.gov

The mechanism of hydrolysis for halogenoalkanes involves water acting as a nucleophile, attacking the carbon atom bonded to the halogen. vaia.com This carbon is electrophilic due to the polar C-Cl bond. vaia.com The reaction can proceed via different mechanisms (e.g., SN1 or SN2), depending on the structure of the chlorinated alkane. For secondary chlorides like this compound, a mix of SN1 and SN2 pathways may be involved. benchchem.com

Chlorinated alkanes may also undergo dehydrochlorination, where HCl is eliminated from the molecule, resulting in the formation of less saturated and less halogenated compounds, such as alkenes. core.ac.uknih.gov This is not a redox reaction. core.ac.uknih.gov

While specific hydrolysis rates for this compound were not found, the general understanding of chlorinated alkane hydrolysis suggests it is a potential, albeit typically slow, abiotic degradation pathway in aqueous environments.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. Microorganisms can transform chlorinated alkanes through various metabolic processes under both aerobic (with oxygen) and anaerobic (without oxygen) conditions.

Aerobic Microbial Oxidation and Mineralization

Under aerobic conditions, some microorganisms can biodegrade chlorinated alkanes, potentially using them as a sole carbon and energy source or through co-metabolism. wur.nloup.comresearchgate.net Aerobic degradation of aliphatic hydrocarbons generally proceeds via an initial oxidation by a monooxygenase, yielding primary or secondary alcohols. wur.nl For chlorinated alkanes, the removal of the halogen substituent can occur through the action of specific dehalogenases or as part of downstream metabolic reactions. nih.gov

Hydrolytic dehalogenases are enzymes that can replace a halogen substituent with a hydroxyl group in a nucleophilic substitution reaction. nih.gov Another pathway involves oxidative dehalogenation. nih.gov Studies on the aerobic biodegradation of chlorinated alkanes by Pseudomonas sp. strain 273, which possesses an oxygenolytic dehalogenase, showed that the position of chlorine atoms significantly influences the degradation efficiency. nih.gov Terminally chlorinated alkanes generally showed greater dehalogenation yields compared to those with vicinal chlorination. nih.gov

While highly chlorinated alkanes are often recalcitrant to aerobic degradation, less chlorinated compounds may be more susceptible. researchgate.netwur.nl Some bacterial strains have been shown to degrade chlorinated alkanes, with degradation pathways potentially involving the cleavage of the C-Cl bond and subsequent C-C bond breaking, leading to the formation of shorter-chain alkanes. mdpi.com

Anaerobic Reductive Dechlorination Processes

Under anaerobic conditions, reductive dechlorination is a significant pathway for the degradation of chlorinated hydrocarbons. core.ac.uknih.govclu-in.orgwikipedia.org This process involves the biological removal of a chlorine atom from an organic compound and its replacement with a hydrogen atom in a reducing environment. clu-in.org Reductive dechlorination is a reductive process where a halogen is substituted by a hydrogen atom with the simultaneous addition of two electrons to the molecule. core.ac.uknih.gov

Chlorinated alkanes can serve as electron acceptors in anaerobic respiration by certain microorganisms, particularly those containing reductive dehalogenases (RDases) with cobamide cofactors. acs.orgnih.gov The mechanism can involve a second-order nucleophilic substitution (SN2) reaction with cobalamin (vitamin B12). acs.orgnih.gov

Highly chlorinated alkanes and alkenes are generally more susceptible to anaerobic degradation compared to aerobic conditions. researchgate.netwur.nl Many different microbial species are capable of partial reductive dechlorination. clu-in.org

Reductive dechlorination of chlorinated alkanes has also been observed abiotically in the presence of reactive minerals such as zero-valent metals, sulfide (B99878) minerals, or green rusts, which are often found in anaerobic environments. core.ac.ukmicrobe.comresearchgate.net This abiotic reductive dechlorination can occur at room temperature, and the reactivity may depend on the C-Cl bond strength. oup.com

Methodologies for Studying Environmental Fate

Studying the environmental fate of chlorinated alkanes like this compound involves a combination of analytical techniques and experimental approaches to understand their transformation and degradation pathways and rates.

Analytical methods for detecting and quantifying chlorinated hydrocarbons in environmental samples, such as water, sediment, and biota, often involve gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS). fao.orgmdpi.com These methods require sample collection, preparation, and extraction or removal of the compounds from the sample matrix, often followed by pre-concentration steps to achieve the necessary sensitivity for trace analysis. fao.org

Experimental methodologies for studying abiotic degradation include laboratory studies simulating environmental conditions to investigate photochemical transformation and hydrolysis rates. This can involve exposing the compound to UV light or incubating it in aqueous solutions at different pH levels and temperatures. researchgate.netcapes.gov.brcore.ac.uknih.gov The degradation kinetics can be determined by monitoring the decrease in the parent compound concentration and the formation of transformation products over time. researchgate.netnsf.gov

For studying biotic degradation, laboratory microcosm or enrichment culture studies are commonly used. These involve incubating the chlorinated alkane with environmental samples (e.g., soil, sediment, or water) or specific microbial cultures under controlled aerobic or anaerobic conditions. nih.govmdpi.comclu-in.org The biodegradation can be assessed by monitoring the disappearance of the parent compound, the production of metabolites, the release of chloride ions, or the consumption of electron donors/acceptors. nih.govmdpi.com Molecular techniques, such as PCR targeting functional genes involved in dehalogenation, can also be used to identify and monitor the activity of specific microbial populations responsible for biodegradation. researchgate.net